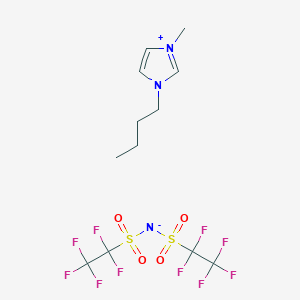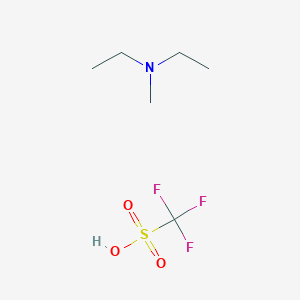
Bis(trimethylsilyl)dodecylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)dodecylphosphonate (BTDDP) is a phosphonate compound that has been used in a variety of scientific applications. The compound is a derivative of dodecylphosphonic acid, which is an organophosphorus acid that has been used as an intermediate in the synthesis of various compounds. BTDDP is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)dodecylphosphonate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including polymers, peptides, and peptidomimetics. It has also been used as an intermediate in the synthesis of a variety of compounds, including organophosphates, phosphonates, and phosphates. In addition, Bis(trimethylsilyl)dodecylphosphonate has been used as a catalyst in the synthesis of peptides and peptidomimetics.
Wirkmechanismus
Bis(trimethylsilyl)dodecylphosphonate has been used in a variety of scientific research applications due to its ability to form strong bonds with other compounds. The compound forms strong covalent bonds with other compounds, which makes it an ideal reagent for a variety of scientific research applications. The compound can also form hydrogen bonds with other compounds, which makes it an ideal catalyst for a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(trimethylsilyl)dodecylphosphonate have not been fully studied. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. The compound has also been shown to have no adverse effects on the reproductive system in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Bis(trimethylsilyl)dodecylphosphonate in scientific research applications has several advantages. The compound is non-toxic and non-carcinogenic, which makes it an ideal reagent for a variety of scientific research applications. The compound is also water-soluble, which makes it easy to use and store. In addition, the compound is relatively inexpensive, which makes it an ideal reagent for a variety of scientific research applications.
The use of Bis(trimethylsilyl)dodecylphosphonate in scientific research applications also has several limitations. The compound is not very stable, which can make it difficult to use in certain applications. In addition, the compound is not very soluble in organic solvents, which can make it difficult to use in certain applications. Finally, the compound is not very reactive, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of Bis(trimethylsilyl)dodecylphosphonate in scientific research applications. One potential direction is the use of the compound as a catalyst in the synthesis of peptides and peptidomimetics. Another potential direction is the use of the compound as a reagent in the synthesis of polymers, peptides, and peptidomimetics. Finally, the compound could be used in the synthesis of organophosphates, phosphonates, and phosphates.
Synthesemethoden
Bis(trimethylsilyl)dodecylphosphonate can be synthesized using a variety of methods. One method involves the reaction of dodecylphosphonic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces a mixture of Bis(trimethylsilyl)dodecylphosphonate and trimethylsilyldodecylphosphonate, which can be easily separated by column chromatography. The compound can also be synthesized from dodecylphosphonic acid and trimethylsilyl chloride using a palladium-catalyzed reaction.
Eigenschaften
IUPAC Name |
[dodecyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43O3PSi2/c1-8-9-10-11-12-13-14-15-16-17-18-22(19,20-23(2,3)4)21-24(5,6)7/h8-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPLUQQEYHCVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43O3PSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)dodecylphosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)


![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)



![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)

